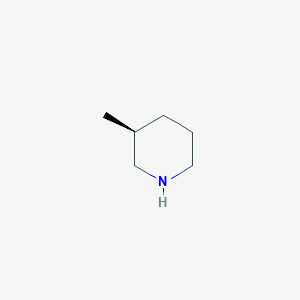

(3S)-3-methylpiperidine

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

(3S)-3-methylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N/c1-6-3-2-4-7-5-6/h6-7H,2-5H2,1H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEGMWWXJUXDNJN-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

99.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational Role of Chiral Piperidine Scaffolds in Molecular Design

Chiral piperidine scaffolds are fundamental structural motifs prominently featured in a vast array of pharmaceuticals and biologically active molecules. thieme-connect.comresearchgate.net The piperidine ring, a six-membered nitrogen-containing heterocycle, is a prevalent core in many approved drugs. researchgate.net The introduction of chirality into the piperidine scaffold significantly influences a molecule's three-dimensional structure, which can profoundly impact its biological activity and pharmacological properties. researchgate.net

The strategic incorporation of chiral piperidine units into small molecules offers several advantages in drug design, including:

Modulation of Physicochemical Properties: The inherent characteristics of the piperidine ring, possessing both hydrophilic and lipophilic properties, can be fine-tuned by the introduction of chiral centers and substituents. This allows for the optimization of properties like solubility and membrane permeability. researchgate.net

Enhancement of Biological Activities and Selectivity: The specific stereochemistry of a chiral piperidine can lead to a more precise fit within the binding site of a biological target, such as an enzyme or receptor. This enhanced interaction can result in increased potency and selectivity for the intended target, minimizing off-target effects. thieme-connect.comresearchgate.net

Improvement of Pharmacokinetic Properties: The metabolic stability and absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate can be favorably altered by the presence of a chiral piperidine scaffold. researchgate.net

Reduction of Cardiac hERG Toxicity: Thoughtful design of chiral piperidine-containing molecules has been shown to mitigate the risk of cardiotoxicity associated with the human Ether-à-go-go-Related Gene (hERG) potassium channel. researchgate.net

The synthesis of these chiral scaffolds is a key area of research in medicinal chemistry. While the introduction of chiral centers can increase the complexity and cost of synthesis, the potential benefits in terms of improved efficacy and safety often justify the investment. researchgate.net Researchers continuously explore novel and efficient synthetic routes to access a diverse range of chiral piperidine building blocks for use in drug discovery programs. rsc.orgmdpi.com

Significance of 3s -3-methylpiperidine As a Chiral Building Block and Intermediate

Enantioselective and Stereoselective Synthetic Pathways

The synthesis of enantiomerically pure this compound is a significant challenge that has been addressed through various innovative approaches. These methods can be broadly categorized into strategies employing chiral auxiliaries and ligand-controlled asymmetric synthesis, and those utilizing the catalytic asymmetric hydrogenation of pyridine precursors. These pathways offer access to the desired (S)-enantiomer with high levels of stereocontrol, which is crucial for its applications in medicinal chemistry.

Chiral Auxiliary and Ligand-Controlled Asymmetric Synthesis

The use of chiral auxiliaries represents a classical yet effective strategy for the enantioselective synthesis of substituted piperidines. In this approach, a chiral molecule is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction.

One notable example involves the use of chiral amino alcohols, such as (R)-phenylglycinol. researchgate.net This auxiliary can be condensed with suitable precursors to form chiral non-racemic oxazolo[3,2-a]piperidone lactams. researchgate.net The rigid bicyclic system created by the auxiliary effectively shields one face of the molecule, directing subsequent transformations to occur with high stereoselectivity. researchgate.net After the desired stereocenter is established, the chiral auxiliary can be cleaved to yield the enantiopure piperidine derivative. researchgate.net This method often involves dynamic kinetic resolution or desymmetrization processes, which can lead to high diastereomeric and enantiomeric excesses. researchgate.net

Another powerful method is the use of chiral sulfinamides, such as (S)-tert-butanesulfinamide. This approach has been successfully employed for the synthesis of this compound derivatives. The synthesis typically begins with the condensation of a ketone precursor with the chiral sulfinamide to form a chiral N-sulfinyl imine. This intermediate then undergoes a diastereoselective reduction, where the bulky tert-butylsulfinyl group directs the hydride attack to one face of the imine, thereby establishing the desired stereocenter. Subsequent removal of the sulfinamide group under acidic conditions affords the chiral amine with high enantiopurity.

Ligand-controlled asymmetric synthesis, where a chiral ligand coordinates to a metal catalyst to induce enantioselectivity, is another cornerstone of modern asymmetric synthesis. While often discussed in the context of hydrogenation, chiral ligands are also crucial in other transformations for synthesizing piperidine derivatives. For instance, chiral phosphoric acids have been used as catalysts in the enantioselective intramolecular cyclization of unsaturated acetals to produce functionalized chiral piperidines. umich.edu

Catalytic Asymmetric Hydrogenation of Pyridine Precursors

Catalytic asymmetric hydrogenation of readily available pyridine precursors is one of the most direct and atom-economical methods for producing chiral piperidines like this compound. mdpi.com This strategy involves the reduction of the aromatic pyridine ring to a saturated piperidine ring with the simultaneous creation of one or more stereocenters. To achieve high enantioselectivity, the pyridine nitrogen is often quaternized, typically by N-benzylation, to lower the resonance stabilization energy of the aromatic ring and to prevent catalyst inhibition. nih.gov

Rhodium-based catalysts have been extensively studied and have shown significant success in the asymmetric hydrogenation of substituted pyridinium salts. nih.govnih.gov A notable breakthrough was the development of Rhodium-JosiPhos catalyst systems. nih.gov Research has demonstrated that in the presence of an organic base like triethylamine (Et3N), a Rh-JosiPhos catalyst can reduce a variety of N-benzylated 3-substituted pyridinium salts to the corresponding piperidines with high enantiomeric excesses (ee). nih.gov The base plays a crucial role in the catalytic cycle, and its presence can significantly improve both the yield and the enantioselectivity of the reaction. nih.gov

Mechanistic studies, including isotopic labeling experiments, have shed light on the reaction pathway, suggesting the involvement of a dihydropyridine intermediate in the enantiodetermining step. nih.gov

Table 1: Rhodium-Catalyzed Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts

| Substrate (N-benzylated) | Catalyst System | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| 3-Phenylpyridinium bromide | Rh-JosiPhos / Et₃N | up to 90% | nih.gov |

This table is generated based on data indicating that a range of pyridinium salts were reduced with ee's up to 90%.

Iridium catalysts, particularly those featuring chiral N,P-ligands, have emerged as powerful tools for the asymmetric hydrogenation of various challenging substrates, including substituted pyridines. diva-portal.org These catalysts are often highly stereoselective and can provide access to chiral piperidines with excellent enantiomeric excesses. diva-portal.org

The development of these iridium catalysts has been a focus of significant research, leading to a variety of ligands with different electronic and steric properties to optimize catalyst performance for specific substrates. diva-portal.orgcore.ac.uk The hydrogenation of N-protected pyridine derivatives using these catalysts has been shown to be a viable method for producing enantiomerically enriched piperidines. diva-portal.org The choice of the N-protecting group and the specific N,P-ligand are critical factors in achieving high conversion and enantioselectivity. diva-portal.org

Table 2: Iridium-Catalyzed Asymmetric Hydrogenation of Substituted Pyridines

| Catalyst Type | Ligand Type | Substrate Type | Key Feature | Reference |

|---|---|---|---|---|

| Iridium(I) | Chiral N,P-Ligands | N-Protected Pyridines | Highly stereoselective | diva-portal.org |

This table summarizes the general findings on the use of iridium catalysts for pyridine hydrogenation.

Palladium-based catalysts, most commonly palladium on carbon (Pd/C), are widely used for hydrogenation reactions due to their high activity and versatility. researchgate.net However, achieving high enantioselectivity in the hydrogenation of pyridines using heterogeneous palladium catalysts is challenging. Most reported palladium-catalyzed hydrogenations of pyridine derivatives are focused on chemoselectivity, such as the partial hydrogenation to tetrahydropyridines or the complete reduction to piperidines without stereocontrol. researchgate.net

While there are reports on palladium-catalyzed asymmetric hydrogenation of other classes of compounds, such as indoles and α-iminoesters, with good to excellent enantioselectivities, specific examples for the enantioselective hydrogenation of 3-methylpyridine to this compound are not prominent in the reviewed literature. bohrium.comacs.org The development of chiral homogeneous palladium catalysts or modified heterogeneous systems that could effectively catalyze the asymmetric hydrogenation of 3-substituted pyridines remains an area for further research.

In recent years, there has been a growing interest in using earth-abundant and less expensive first-row transition metals like cobalt and nickel for asymmetric hydrogenation. wiley.comdicp.ac.cn

Cobalt-catalyzed systems have shown considerable promise. wiley.comresearchgate.net Research has explored the use of cobalt complexes with chiral ligands, such as bis(imino)pyridine and phosphine ligands, for the asymmetric hydrogenation of various alkenes. researchgate.netacs.org Some of these catalytic systems have been applied to the hydrogenation of pyridine derivatives, demonstrating the potential of cobalt to effect these challenging transformations. mdpi.com Mechanistic studies suggest that cobalt catalysts can operate through different pathways, including both redox and non-redox cycles, depending on the ligand and substrate. researchgate.net

Nickel-catalyzed asymmetric hydrogenation is also a rapidly developing field. dicp.ac.cnacs.org Chiral nickel-phosphine complexes have been successfully used for the asymmetric hydrogenation of α,β-unsaturated esters and for the kinetic resolution of N-sulfonylimines. dicp.ac.cnacs.org While direct application to the asymmetric hydrogenation of 3-methylpyridine to yield this compound is not extensively documented, the progress in nickel catalysis suggests its potential for future development in this area. ucla.edu

Table 3: Cobalt and Nickel-Catalyzed Asymmetric Hydrogenation

| Metal | Ligand Type | Substrate Type | Key Feature | Reference |

|---|---|---|---|---|

| Cobalt | Chiral Bis(imino)pyridine | Alkenes, Pyridine derivatives | Earth-abundant metal catalyst | mdpi.comresearchgate.netacs.org |

This table provides a general overview of the capabilities of cobalt and nickel catalysts in asymmetric hydrogenation.

Palladium-Mediated Hydrogenation Strategies

Reductive Amination for Chiral Induction

Reductive amination is a versatile and widely employed method for the formation of carbon-nitrogen bonds, and it has been effectively utilized in the synthesis of chiral piperidine derivatives. researchgate.netmasterorganicchemistry.com This approach typically involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. masterorganicchemistry.com The introduction of chirality can be achieved through various strategies, including the use of chiral catalysts or chiral auxiliaries.

In the context of this compound synthesis, asymmetric reductive amination of a suitable prochiral ketone is a key strategy. This process often employs chiral catalysts, such as those based on transition metals like iridium, rhodium, or ruthenium, to facilitate the enantioselective reduction of the imine intermediate. researchgate.net For instance, the hydrogenation of a 3-methyl-substituted tetrahydropyridine precursor in the presence of a chiral catalyst can yield this compound with high enantiomeric excess.

Another approach involves the use of biocatalysts, such as imine reductases (IREDs), which have shown promise in mediating reductive amination reactions with high stereoselectivity. researchgate.net These enzymes can catalyze the reaction between a ketone and an amine, often with excellent control over the stereochemical outcome, providing a green and efficient alternative to traditional chemical methods. researchgate.net

Chiral Pool Synthesis Strategies

Chiral pool synthesis leverages naturally occurring, enantiomerically pure compounds as starting materials to construct complex chiral molecules. This strategy is particularly valuable for the synthesis of this compound and its derivatives, as it allows for the direct incorporation of a predefined stereocenter.

A notable example is the synthesis of N-Cbz-cis-(3R,4R)-3-methylamino-4-methylpiperidine, a key intermediate for various pharmaceutical compounds, starting from L-malic acid. koreascience.kr This multi-step synthesis establishes the desired stereochemistry early on and carries it through a series of transformations to yield the target piperidine derivative with high enantiomeric purity. koreascience.kr Similarly, amino acids, such as L-glutamic acid, have been utilized as chiral starting materials for the synthesis of enantiomerically pure substituted piperidines. whiterose.ac.uk

The use of chiral pool starting materials offers a reliable method for ensuring the correct absolute stereochemistry in the final product. However, the success of this strategy depends on the availability of suitable chiral precursors and the efficiency of the subsequent chemical transformations.

Cyclization and Ring Transformation Reactions

Cyclization and ring transformation reactions represent powerful tools for constructing the piperidine ring system with control over substitution patterns and stereochemistry. google.com These methods often involve the formation of one or more carbon-carbon or carbon-nitrogen bonds to close a linear precursor into a cyclic structure.

Regioselective Ring-Opening of Epoxypiperidine Intermediates

Epoxypiperidines are versatile intermediates that can undergo regioselective ring-opening reactions with various nucleophiles to introduce functionality at specific positions on the piperidine ring. The inherent strain of the epoxide ring facilitates its opening, and the regioselectivity can often be controlled by the choice of nucleophile, catalyst, and reaction conditions.

For instance, the ring-opening of N-protected 3,4-epoxypiperidines with nucleophiles like amines can lead to the formation of trans-3-amino-4-hydroxypiperidines or trans-4-amino-3-hydroxypiperidines, depending on the reaction conditions. researchgate.net The use of Lewis acids, such as BF3·Et2O, can promote the regioselective opening of the epoxide ring with nitriles in a Ritter-type reaction, yielding diamino alcohol derivatives with differently protected amine groups. nih.gov This methodology provides a direct route to highly functionalized piperidine derivatives that can be further elaborated to access a range of complex molecules.

The regioselectivity of the epoxide ring opening is a critical aspect of this strategy. For example, the reaction of 1-aralkyl-3,4-epoxypiperidines with amines can be directed to selectively attack either the C3 or C4 position, leading to the formation of distinct regioisomers. researchgate.net This control over regioselectivity is essential for the targeted synthesis of specific piperidine derivatives.

Intramolecular Annulation Approaches (e.g., Alkene Cyclization, Radical-Mediated)

Intramolecular annulation reactions, where a new ring is formed by the cyclization of a linear precursor, offer an efficient means of constructing the piperidine skeleton. acs.org These reactions can be promoted by various catalysts and reagents, including transition metals and radical initiators.

Alkene cyclization, for example, involves the intramolecular addition of a nitrogen-containing functional group across a double bond. This can be achieved through methods like oxidative amination of unactivated alkenes catalyzed by gold(I) or palladium(II) complexes. mdpi.commdpi.com These reactions can proceed with high levels of stereocontrol, allowing for the synthesis of enantiomerically enriched piperidines.

Radical-mediated cyclizations provide another powerful approach. For instance, the intramolecular cyclization of aminonitriles, generated from the enantioselective cyanidation of amines, can lead to the formation of chiral piperidines. mdpi.com Radical cascades involving successive cyclizations can also be employed to construct polysubstituted piperidines from acyclic precursors. mdpi.com These methods highlight the versatility of radical chemistry in the synthesis of complex heterocyclic systems.

Synthesis of Architecturally Diverse this compound Derivatives

The core this compound scaffold can be further elaborated to generate a wide array of architecturally diverse derivatives with varying pharmacological properties. mdpi.comresearchgate.netvulcanchem.comnih.govgoogle.com This diversification is often achieved by modifying the nitrogen atom of the piperidine ring or by introducing additional substituents onto the ring itself.

N-Protected this compound Derivatives

The nitrogen atom of the piperidine ring is a common site for modification, and the introduction of protecting groups is a crucial step in many synthetic sequences. researchgate.netvulcanchem.comnih.gov These protecting groups not only modulate the reactivity of the nitrogen atom but can also influence the stereochemical outcome of subsequent reactions.

Commonly used nitrogen protecting groups include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The Boc group, for instance, can be introduced by reacting the piperidine with di-tert-butyl dicarbonate (Boc₂O). This N-protected derivative can then be used in a variety of transformations, such as alkylation or coupling reactions, to introduce further complexity into the molecule. nih.gov

Preparation of Polyfunctionalized Piperidine Scaffolds (e.g., aminopiperidine, spirocyclic systems)

The synthesis of piperidines bearing multiple functional groups, particularly aminopiperidines and spirocyclic systems, presents significant synthetic challenges but offers access to novel chemical space for drug discovery.

A notable approach to aminopiperidine derivatives involves the regioselective ring-opening of an epoxide precursor. For instance, N-benzyl-3-methyl-3,4-epoxi-piperidine, which can be synthesized in two steps from the corresponding N-benzyl-pyridinium salt, serves as a key intermediate. This epoxide undergoes regioselective opening to produce various cis-3-methyl-4-amino and amido piperidine compounds. researchgate.net Another strategy for creating aminopiperidines is through the asymmetric hydrogenation of a tetrasubstituted fluoroalkene, which has been successfully applied to the large-scale synthesis of enantiomerically pure cis-4-amino-3-fluoro-1-methylpiperidine. mdpi.com Additionally, a general five-step method has been developed for the synthesis of cis and trans 3-alkyl-4-anilidopiperidines, starting from N-phenethyl-4-piperidone. researchgate.net

The construction of spirocyclic piperidine systems has also been a focus of synthetic innovation. One method involves a reaction between 4-methylene-2-aryl piperidines and trimethylsilyl-trifluoromethylating reagent (TMSCF3) in the presence of sodium iodide to yield spirocyclic piperidines. whiterose.ac.uk This reaction is tolerant of various functional groups on the aryl ring. whiterose.ac.uk Another strategy for creating spirocycles is through ring-closing metathesis of a diene, followed by hydrogenation. whiterose.ac.uk Furthermore, tandem reactions, such as a semi-pinacol rearrangement/alkyne-aldehyde metathesis, have been employed to furnish 3-spiropiperidines under mild conditions. whiterose.ac.uk

The following table summarizes selected methods for the preparation of polyfunctionalized piperidine scaffolds:

| Starting Material | Key Reaction | Product Type | Reference |

| N-benzyl-pyridinium salt | Epoxidation, Regioselective ring-opening | cis-3-Methyl-4-aminopiperidines | researchgate.net |

| Tetrasubstituted fluoroalkene | Asymmetric hydrogenation | cis-4-Amino-3-fluoro-1-methylpiperidine | mdpi.com |

| 4-Methylene-2-aryl piperidines | Addition of TMSCF3 | Spirocyclic piperidines | whiterose.ac.uk |

| Diene | Ring-closing metathesis, Hydrogenation | Spirocyclic piperidines | whiterose.ac.uk |

Process Optimization and Scale-Up Considerations in Stereoselective Production

The transition from a laboratory-scale synthesis to large-scale industrial production of an enantiomerically pure compound like this compound requires rigorous process optimization to ensure safety, efficiency, and cost-effectiveness.

A key challenge in the scale-up of stereoselective syntheses is often the use of expensive or hazardous reagents. For example, in the synthesis of a related chiral piperidine, the costly catalyst Platinum(IV) oxide (PtO2) used for pyridine hydrogenation was successfully replaced with a less expensive 5% Rhodium on carbon (Rh/C) catalyst. bg.ac.rs This change, along with solvent adjustments from acetic acid to a mixture of ethanol and acetic acid, not only reduced costs but also improved the diastereomeric ratio of the product. bg.ac.rs

Solvent selection and reaction conditions are critical for both yield and stereoselectivity. For instance, studies comparing different solvents for an amide condensation step in a synthesis of a (3S)-3-(Boc-amino)-3-methylpiperidine precursor found that tetrahydrofuran (THF) provided higher yields compared to dichloromethane. Temperature control is also paramount; maintaining low temperatures (e.g., below -15°C) during certain reduction steps can be crucial for achieving high stereoselectivity.

The development of robust crystallization procedures is another vital aspect of process scale-up. Identifying a suitable chiral resolving agent and optimizing crystallization conditions can allow for the direct isolation of the desired enantiomerically pure isomer from a racemic or diastereomeric mixture, thereby eliminating the need for costly chromatographic separations. bg.ac.rs For example, the use of (R)-2-(3,5-dinitrobenzamido)-2-phenylacetic acid enabled the selective crystallization of the desired diastereomeric salt of N-Boc-(3R,6S)-3-amino-6-methylpiperidine. bg.ac.rs

Biocatalysis offers a promising avenue for the scalable and stereoselective synthesis of chiral amines. The use of transaminases has been explored for the asymmetric synthesis of substituted piperidines. Optimization of process parameters such as temperature, pH, substrate concentration, and the choice of amino donor are critical for maximizing the efficiency of these biocatalytic transformations. researchgate.net A successful scale-up from a shake-flask to a 20 L bioreactor has been demonstrated for the synthesis of 3-methylpiperidine, achieving a 67% yield from 140 g of substrate in 52 hours. researchgate.net

The table below highlights key considerations and strategies for the process optimization and scale-up of stereoselective piperidine synthesis:

| Optimization Parameter | Strategy | Outcome | Reference |

| Catalyst Selection | Replacement of PtO2 with 5% Rh/C | Reduced cost, improved diastereomeric ratio | bg.ac.rs |

| Solvent System | Use of THF instead of dichloromethane | Increased yield in amide condensation | |

| Temperature Control | Maintaining low temperature during reduction | Enhanced stereoselectivity | |

| Purification | Diastereomeric salt crystallization | Elimination of chromatography, isolation of pure enantiomer | bg.ac.rs |

| Biocatalysis | Optimization of transaminase reaction conditions | Improved yield and scalability | researchgate.net |

Spectroscopic and Computational Elucidation of 3s -3-methylpiperidine Structure and Reactivity

Advanced Spectroscopic Characterization

The precise three-dimensional structure and dynamic behavior of (3S)-3-methylpiperidine, a chiral substituted piperidine, are crucial for understanding its reactivity and interactions. Advanced spectroscopic techniques, in conjunction with computational methods, provide a powerful toolkit for this elucidation.

NMR spectroscopy is a cornerstone technique for determining the stereochemistry and conformational preferences of molecules like this compound. The piperidine ring exists predominantly in a chair conformation, and the orientation of the methyl group (axial or equatorial) significantly influences the chemical shifts of the ring protons and carbons.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each nucleus within the this compound molecule. In a typical ¹H NMR spectrum, the protons on the piperidine ring exhibit complex splitting patterns due to coupling with neighboring protons. The chemical shifts are influenced by the stereochemistry and the conformation of the ring. For instance, in the ¹H NMR spectrum of 3-methylpiperidine in CDCl₃, distinct signals can be assigned to the various protons on the ring and the methyl group. chemicalbook.com

Similarly, ¹³C NMR spectroscopy provides information on the carbon framework. The chemical shifts of the carbon atoms in the piperidine ring and the methyl group are sensitive to their spatial arrangement. Theoretical calculations, such as those using Density Functional Theory (DFT), can be used to predict NMR chemical shifts, which can then be compared with experimental data to confirm structural assignments. psnc.pl

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for 3-Methylpiperidine Derivatives Note: The following table contains data for related 3-methylpiperidine derivatives to illustrate typical chemical shift ranges. The exact values for this compound may vary based on solvent and experimental conditions.

| Nucleus | Compound/Derivative | Chemical Shift (ppm) | Solvent | Reference |

| ¹H | 3-Methylpiperidine | 0.83-3.01 | CDCl₃ | chemicalbook.com |

| ¹³C | 3-Methylpiperidine | Not specified | Not specified | |

| ¹H | 1-Benzyl-3-methylpiperidine | 0.87-7.32 | DMSO | rsc.org |

| ¹³C | 1-Benzyl-3-methylpiperidine | 21.84, 30.33, 33.98, 39.09, 39.30, 39.51, 53.29, 62.51, 126.71, 128.05, 128.67, 138.74 | DMSO | rsc.org |

| ¹H | (3S, 4R)-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine | 1.69-7.20 | CDCl₃ | derpharmachemica.com |

| ¹³C | (3S, 4R)-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine | 35.4, 44.7, 45.1, 47, 50.1, 63.7, 115.3, 128.7, 140.2, 160.2 | CDCl₃ | derpharmachemica.com |

Dynamic NMR (DNMR) spectroscopy is employed to study conformational changes that occur on the NMR timescale, such as ring inversion in the piperidine moiety. By analyzing the changes in the NMR spectrum at different temperatures, it is possible to determine the energy barriers for these dynamic processes. beilstein-journals.orgacs.org For this compound, DNMR can provide insights into the equilibrium between the two chair conformers where the methyl group is either in an axial or equatorial position.

Furthermore, NMR is a powerful tool for studying chiral recognition. When this compound interacts with a chiral solvating agent or a chiral receptor, separate NMR signals for the enantiomers can often be observed. This phenomenon allows for the determination of enantiomeric purity and the study of the nature of the chiral interactions. muni.czresearchgate.net For example, the use of chiral derivatizing agents can lead to the formation of diastereomers that are distinguishable by NMR.

The FT-IR and FT-Raman spectra of 3-methylpiperidine have been studied, and the experimental vibrational frequencies have been assigned with the aid of DFT calculations. nih.govresearchgate.net The characteristic vibrational bands for the C-H, N-H, and C-N stretching and bending modes, as well as the vibrations of the piperidine ring, can be identified. For instance, the N-H stretching vibration is typically observed in the range of 3300-3500 cm⁻¹. researchgate.net The positions and intensities of these bands are influenced by the conformation of the molecule and any intermolecular interactions, such as hydrogen bonding. nih.gov

Table 2: Selected Vibrational Frequencies for 3-Methylpiperidine Note: This table presents a selection of vibrational modes and their corresponding frequencies.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Theoretical Frequency (cm⁻¹) | Reference |

| N-H Stretch | ~3300-3500 | Not specified | researchgate.net |

| C-H Stretch (methyl) | 2924/2925 (FT-IR/FT-Raman) | 2933 | researchgate.net |

| C-H Stretch (methyl) | 2956/2964 (FT-IR/FT-Raman) | 2979 | researchgate.net |

| CH₃ Asymmetric Bending | ~1450 | Not specified | researchgate.net |

| CH₃ Symmetric Bending | ~1350 | Not specified | researchgate.net |

In these experiments, a molecule is excited to a high-lying electronic state (a Rydberg state). The subsequent evolution of the molecule's structure is monitored by probing the binding energy of the Rydberg electron over time. This technique can reveal coherent oscillatory motions corresponding to specific vibrational modes and the interconversion between different conformers. rsc.orgresearchgate.netrsc.orgosti.gov For N-methylpiperidine, studies have shown coherent oscillations with periods of about 700 fs and the establishment of an equilibrium between chair and twist conformers on a picosecond timescale. rsc.orgresearchgate.netrsc.orgosti.gov Similar dynamic behavior would be expected for this compound, with the chiral center potentially influencing the conformational landscape and dynamics.

1H NMR and 13C NMR Investigations

Vibrational Spectroscopy for Molecular Structure Analysis (FT-IR, FT-Raman)

Theoretical and Computational Chemistry Studies

Theoretical and computational chemistry are indispensable for complementing experimental data and providing a deeper understanding of the structure and reactivity of this compound. Methods like DFT and ab initio calculations are used to determine stable conformations, predict spectroscopic properties, and calculate thermodynamic parameters. nih.govacs.org

Computational studies on methylpiperidines have been used to calculate standard molar enthalpies of formation, which are in good agreement with experimental values. acs.org These calculations help in understanding the influence of the methyl group on the stability of the piperidine ring. acs.org Furthermore, theoretical calculations are crucial for interpreting vibrational spectra by predicting vibrational frequencies and their corresponding normal modes. nih.govresearchgate.net

For this compound, computational models can predict the relative energies of the equatorial and axial conformers, providing insight into the conformational equilibrium. These models can also be used to simulate NMR and vibrational spectra, aiding in the interpretation of experimental results. Molecular docking simulations, a computational technique, can predict how this compound and its derivatives might bind to biological targets like enzymes or receptors, highlighting the importance of its specific stereochemistry for potential biological activity.

Density Functional Theory (DFT) Calculations for Geometric Optimization and Energetic Analysis

Density Functional Theory (DFT) has become a cornerstone in the computational study of piperidine derivatives, providing precise insights into their geometric and energetic properties. stackexchange.com For this compound and its analogs, DFT calculations are employed to determine the most stable three-dimensional structures by optimizing the molecular geometry to find the lowest possible ground state energy. stackexchange.com This process is iterative, starting with an initial set of atomic coordinates and progressively adjusting them to minimize forces on the atoms until a stable conformation is reached. stackexchange.com

Various DFT functionals and basis sets are utilized for these calculations. For instance, studies on 2- and 3-methylpiperidine have used the B3LYP functional with the 6-311G(d,p) basis set to identify the most stable conformers. researchgate.net This level of theory has also been successfully applied to analyze vibrational spectra, where the calculated frequencies show good agreement with experimental FT-Infrared data after appropriate scaling. researchgate.net Similarly, research on piperidine and 4-methylpiperidine has demonstrated that geometric parameters, such as bond lengths, optimized using the B3LYP method correspond well with experimental values. researchgate.net

For achieving high accuracy in predicting properties like NMR chemical shifts, specific combinations of methods are recommended. Benchmark studies suggest that geometry optimizations for related organic molecules are best performed at the B3LYP-D3/6-311G(d,p) level of theory, incorporating a solvent model like the polarizable continuum model (PCM). mdpi.com The choice of functional and basis set is critical, as it directly influences the accuracy of the computed energies and molecular structures. mdpi.compsnc.pl

Table 1: Selected DFT Functionals and Basis Sets Used in Piperidine Derivative Studies

| Compound Studied | DFT Functional | Basis Set | Application | Reference |

| 3-Methylpiperidine | B3LYP | 6-311G(d,p) | Structural and spectroscopic analysis | researchgate.net |

| Piperidine | B3LYP, BLYP | 6-31G(d) | Geometric optimization | researchgate.net |

| N-methylpiperidinium betaines | B3LYP | 6-31+G(d,p) | Geometry optimization and NMR shielding | psnc.pl |

| General Organic Molecules | B3LYP-D3 | 6-311G(d,p) | Geometry optimization for NMR prediction | mdpi.com |

Conformational Landscapes and Interconversion Dynamics (Chair, Twist, Boat forms)

The six-membered ring of this compound is not planar and exists in several conformations, primarily the chair, boat, and twist-boat forms. The chair conformation is generally the most stable. researchgate.netrsc.org Computational studies on related N-methyl piperidine (NMP) have elucidated the dynamics of interconversion between these forms. rsc.orgresearchgate.net

In its ground electronic state, the chair structure of NMP possesses lower energy at small torsional dihedral angles, while twist structures are more stable at higher angles. rsc.org Upon electronic excitation, an equilibrium can be established between the chair and twist conformers. rsc.orgresearchgate.net DFT-SIC (Self-Interaction Corrected) model calculations have been instrumental in identifying these conformers and quantifying their energy differences. rsc.orgresearchgate.net For NMP in the 3s excited state, the enthalpy for the chair-to-twist reaction was determined to be 62 meV, with an activation energy of 276 meV. rsc.orgresearchgate.net The transition to the twist form is driven by a favorable entropy change, as the twist structure has a higher degeneracy and a shallower potential energy well, implying a greater density of states. rsc.org

Table 2: Calculated Energetic Parameters for Conformational Interconversion in N-Methyl Piperidine

| Parameter | Value | State | Method | Reference |

| Enthalpy (Chair to Twist) | 62 meV | 3s Excited State | DFT-SIC | rsc.orgresearchgate.net |

| Entropy (Chair to Twist) | 19.70 J·mol⁻¹·K⁻¹ | 3s Excited State | DFT-SIC | rsc.orgresearchgate.net |

| Activation Energy (Chair to Twist) | 276 meV | 3s Excited State | Kinetic Model | rsc.orgresearchgate.net |

| Binding Energy Difference (Twist vs. Chair) | 0.09 eV | Ion State | DFT-SIC | rsc.orgresearchgate.net |

Molecular Orbital Analysis and Electronic Structure Investigations

Molecular orbital analysis provides a detailed picture of the electronic structure of this compound, revealing insights into its stability, reactivity, and intermolecular interactions. Key techniques include the analysis of frontier molecular orbitals (HOMO and LUMO) and Natural Bond Orbital (NBO) analysis. researchgate.netdntb.gov.ua

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's stability; a larger gap suggests higher stability and lower reactivity. dntb.gov.ua For substituted piperidines, DFT calculations are used to determine the energies of these orbitals. dntb.gov.ua

NBO analysis is used to investigate charge delocalization and hyperconjugative interactions that contribute to molecular stability. researchgate.netniscpr.res.in This method examines the interactions between filled (donor) and empty (acceptor) orbitals. For instance, in a study of 4-methylpiperidine, NBO analysis identified significant stabilizing interactions. researchgate.net Similarly, for a complex piperidine derivative, NBO analysis revealed that stability arises from hyperconjugative interactions. niscpr.res.in Furthermore, mapping the Molecular Electrostatic Potential (MEP) onto the electron density surface helps visualize charge distribution and predict sites for electrophilic and nucleophilic attack. researchgate.netdntb.gov.ua

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the detailed mechanisms of reactions involving piperidine derivatives, including the identification of intermediates and transition states. A notable example is the study of the reaction between methylpiperidine (MP) isomers and carbon dioxide (CO₂). researchgate.net

Quantum chemical calculations for the CO₂ capture reaction by 3-methylpiperidine have shown that the most favorable pathway is a two-step mechanism. researchgate.net

Step 2: The zwitterion is then converted to a stable carbamate product. researchgate.net

The activation free energy for the rate-determining formation of the zwitterion was calculated using high-level methods such as CCSD(T) with large basis sets (e.g., 6-311++G(d,p)), based on geometries optimized at the B3LYP/6-311++G(d,p) level. researchgate.net The calculated activation free energies were found to be approximately 11.3-12.0 kcal/mol, depending on the solvation model used. researchgate.net These studies indicate that for the resulting carbamate, an axial orientation of the methyl group and an equatorial orientation for the newly formed COO⁻ group is energetically ideal. researchgate.net

Computational methods are also applied to understand the mechanisms of piperidine synthesis. For example, the stereoselective synthesis of piperidines via iridium-catalyzed reductive amination involves cascades of oxidation, amination, and imine reduction, the mechanisms of which can be modeled computationally. mdpi.com Similarly, theoretical studies on inhibitors of enzymes like acetylcholinesterase, which may contain piperidine moieties, help to understand their binding and reaction mechanisms at an atomic level. mdpi.com

Table 3: Calculated Activation Free Energies for CO₂ Reaction with Methylpiperidine

| Solvation Model (Radii) | Level of Theory (Energy) | Level of Theory (Geometry/Frequencies) | Activation Free Energy (kcal/mol) | Reference |

| CPCM (Pauling) | CCSD(T)/6-311++G(d,p) | B3LYP/6-311++G(d,p) | 12.0 | researchgate.net |

| CPCM (Bondi) | CCSD(T)/6-311++G(d,p) | B3LYP/6-311++G(d,p) | 10.2 | researchgate.net |

| CPCM (Pauling) | CCSD(T)/6-311++G(2df,2p) | B3LYP/6-311++G(d,p) | 11.3 | researchgate.net |

| CPCM (Bondi) | CCSD(T)/6-311++G(2df,2p) | B3LYP/6-311++G(d,p) | 9.6 | researchgate.net |

Development and Application of 3s -3-methylpiperidine in Chiral Catalysis and Ligand Design

Design and Synthesis of Chiral Auxiliaries Utilizing the (3S)-3-Methylpiperidine Scaffold

Chiral auxiliaries are compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction, after which they are cleaved to yield an enantiomerically enriched product. numberanalytics.com The this compound framework is well-suited for this purpose due to its stable chirality and the reactivity of its secondary amine.

The design of a chiral auxiliary based on this compound typically involves N-acylation to attach a prochiral substrate, such as a carboxylic acid derivative. The resulting N-acyl-3-methylpiperidine positions the chiral center in close proximity to the reactive site of the acyl group. The C3-methyl group then acts as a steric directing group, effectively shielding one face of the enolate formed from the acyl group. This facial bias forces an incoming electrophile to approach from the less hindered side, thereby controlling the formation of a new stereocenter.

The synthesis of such an auxiliary is straightforward, generally involving the reaction of this compound with an acid chloride or anhydride under standard conditions. Once the desired asymmetric transformation (e.g., alkylation, aldol reaction, or Michael addition) is complete, the auxiliary can be removed, typically by hydrolysis or reduction, to release the chiral product and recover the this compound starting material. While specific documented examples are part of proprietary industrial research, the principles follow established methodologies for amine-based auxiliaries.

Table 1: Representative Performance of a this compound-Derived Auxiliary in Asymmetric Alkylation

This table illustrates the expected outcomes for the asymmetric alkylation of an N-propanoyl-(3S)-3-methylpiperidine auxiliary, based on established principles of chiral auxiliary-directed reactions.

| Electrophile (R-X) | Product (R-group) | Diastereomeric Excess (d.e.) |

| Iodomethane | Methyl | >95% |

| Benzyl Bromide | Benzyl | >98% |

| Allyl Iodide | Allyl | >95% |

Engineering this compound-Derived Chiral Ligands for Asymmetric Transformations

The secondary amine of this compound serves as a versatile anchor point for the synthesis of a wide array of chiral ligands for transition metal catalysis. The engineering process involves attaching one or more donor groups to the piperidine nitrogen, creating a multidentate ligand that can coordinate to a metal center and generate a chiral catalytic environment. Common strategies include the synthesis of P,N-ligands and N-oxide ligands. sigmaaldrich.com

The synthesis of a P,N-ligand, for example, can be achieved by reacting this compound with a chlorophosphine, such as chlorodiphenylphosphine, often in the presence of a base. This creates a ligand containing both a "hard" nitrogen donor and a "soft" phosphorus donor, a combination that is highly effective in many catalytic systems, including those based on palladium, rhodium, and iridium. nih.govresearchgate.net

Alternatively, the piperidine nitrogen can be oxidized using reagents like hydrogen peroxide or m-CPBA to form a chiral N-oxide. Chiral N,N'-dioxide ligands, in particular, have been developed as a privileged class of ligands that form stable and efficient catalysts with a broad range of metals, including nickel, scandium, and cobalt, for various asymmetric reactions. sigmaaldrich.com

Ligand Structure-Performance Relationships in Stereoselective Reactions

The efficacy of a chiral ligand is determined by the precise three-dimensional environment it creates around the metal catalyst. For ligands derived from this compound, the stereochemical outcome of a reaction is governed by the interplay between the fixed chiral center at C3 and the nature of the substituent(s) on the nitrogen atom.

The (S)-configured methyl group at the C3 position establishes a permanent and well-defined steric bias. In a metal complex, this group can project into a specific quadrant of the coordination sphere, influencing how a substrate binds to the metal and the trajectory of its subsequent reaction. The conformational rigidity of the piperidine ring ensures that this steric influence is reliably transmitted.

The performance of the catalyst can be fine-tuned by modifying the N-substituent. For instance, in a P,N-ligand, changing the groups on the phosphorus atom (e.g., from phenyl to cyclohexyl) alters both the steric bulk and the electronic properties (σ-donor/π-acceptor character) of the ligand. uva.nl A bulkier substituent can enhance enantioselectivity by creating a more tightly controlled chiral pocket, though it may sometimes decrease the reaction rate. This structure-performance relationship allows for the rational optimization of a ligand for a specific asymmetric transformation.

Applications in Enantioselective Metal-Catalyzed Processes

Ligands derived from the this compound scaffold are suitable for a multitude of enantioselective metal-catalyzed processes. A prominent application is the copper-catalyzed asymmetric conjugate addition (ACA) of organometallic reagents to α,β-unsaturated carbonyl compounds. nih.govd-nb.info This reaction is a powerful method for forming carbon-carbon bonds in an enantioselective manner.

In a typical ACA reaction, a chiral ligand, such as an N-(diphenylphosphino)-(3S)-3-methylpiperidine, coordinates with a copper(I) salt. This in-situ-generated chiral catalyst then activates the organometallic reagent (e.g., a Grignard reagent) and the Michael acceptor (e.g., cyclohexenone). The chiral environment of the catalyst complex dictates the facial selectivity of the nucleophilic attack on the enone, leading to the formation of the product with high enantiomeric excess (ee). nih.gov The versatility of this approach allows for the synthesis of a wide range of chiral ketones, which are valuable intermediates in organic synthesis. d-nb.info

Table 2: Representative Application of a this compound-Derived P,N-Ligand in Copper-Catalyzed Asymmetric Conjugate Addition to Cyclic Enones

This table shows typical results for the conjugate addition of Grignard reagents to various cyclic enones, catalyzed by a Cu(I) complex of a hypothetical this compound-based phosphine ligand. The data reflect trends observed for similar ferrocenyl-based diphosphine and phosphoramidite ligand systems. nih.govd-nb.info

| Enone Substrate | Grignard Reagent (R-MgBr) | Yield (%) | Enantiomeric Excess (ee, %) |

| 2-Cyclohexenone | EtMgBr | 98 | 96 |

| 2-Cyclohexenone | n-PrMgBr | 95 | 94 |

| 2-Cyclopentenone | EtMgBr | 99 | >99 |

| 2-Cycloheptenone | EtMgBr | 92 | 91 |

Stereochemical Principles and Conformational Dynamics of the 3s -3-methylpiperidine Ring

Intrinsic Conformational Preferences and Equilibria

Like cyclohexane, the piperidine ring predominantly adopts a chair conformation to minimize angular and torsional strain. For (3S)-3-methylpiperidine, this results in a dynamic equilibrium between two primary chair conformers: one where the methyl group occupies an equatorial position and another where it is in an axial position.

The major determinant of conformational preference is the steric strain arising from 1,3-diaxial interactions. fiveable.me In the axial conformer, the 3-methyl group experiences steric repulsion with the axial hydrogens on C-5. This interaction is absent in the equatorial conformer, which is therefore significantly more stable. The energy difference between the axial and equatorial conformers of methylcyclohexane is approximately 1.74 kcal/mol, favoring the equatorial position. masterorganicchemistry.com A similar preference is expected for 3-methylpiperidine.

The nitrogen atom introduces additional complexity. The lone pair on the nitrogen and the N-H bond also have axial and equatorial orientations. In the parent piperidine molecule, the equatorial N-H conformation is generally found to be more stable than the axial one in the gas phase and nonpolar solvents. wikipedia.org However, the energy barrier for nitrogen inversion (the process that interconverts the axial and equatorial N-H conformers) is substantially lower (around 6.1 kcal/mol) than the barrier for ring inversion (around 10.4 kcal/mol). wikipedia.org This means that N-H inversion is rapid on the NMR timescale at room temperature.

For this compound, the equilibrium will overwhelmingly favor the conformer with the methyl group in the equatorial position to avoid the energetically unfavorable 1,3-diaxial interactions. Computational studies on related substituted piperidines confirm that substituents generally prefer the less sterically hindered equatorial position. researchgate.net The conformational equilibrium free energy difference for the C-methyl group in 3-methylpiperidine has been estimated to be 6.3 ± 0.3 kJ/mol (approximately 1.5 kcal/mol) in dodecane, clearly favoring the equatorial conformer. rsc.org

| Compound | Conformational Process | Favored Position | Energy Difference (kcal/mol) | Reference |

|---|---|---|---|---|

| Piperidine | N-H Inversion | Equatorial | 0.2 - 0.72 | wikipedia.org |

| Methylcyclohexane | Ring Inversion (Axial vs. Equatorial CH₃) | Equatorial | 1.74 | masterorganicchemistry.com |

| N-Methylpiperidine | Ring Inversion (Axial vs. Equatorial N-CH₃) | Equatorial | 3.16 | wikipedia.org |

| 3-Methylpiperidine | Ring Inversion (Axial vs. Equatorial C-CH₃) | Equatorial | ~1.5 | rsc.org |

Influence of Substituents and Solvent Effects on Conformation

The conformational equilibrium of the this compound ring can be significantly perturbed by the introduction of other substituents, particularly on the nitrogen atom, and by the nature of the solvent.

Substituent Effects: Substitution on the nitrogen atom has a profound impact on the conformational landscape. For instance, in N-methylpiperidine, the preference for the equatorial N-methyl group is much stronger (3.16 kcal/mol) than the N-H preference in piperidine itself. wikipedia.org When substituents are present at both the nitrogen and a ring carbon, complex steric and electronic interactions determine the most stable conformation. In N,2-disubstituted piperidines, the interplay between the substituents can lead to conformations where one group is forced into an axial position to alleviate greater steric strain. nih.govacs.org For example, in 1-acyl-2-methylpiperidines, a pseudoallylic strain can force the 2-methyl group into an axial orientation. nih.gov While this compound lacks a 2-substituent, N-acylation or N-alkylation would similarly influence the ring's conformational bias, potentially altering the puckering of the C2-N-C6 region of the ring. niscpr.res.in

Solvent Effects: The polarity of the solvent can influence the conformational equilibrium, especially when polar functional groups are present. In piperidine itself, polar solvents can stabilize the axial conformer where the N-H bond is axial. wikipedia.org This is often attributed to better solvation of the more compact axial conformer or specific interactions like hydrogen bonding. For substituted piperidines, particularly those capable of forming hydrogen bonds, solvent effects can be dramatic. nih.govrsc.org For example, studies on fluorinated piperidines have shown that the stability of the axial conformer increases with solvent polarity. nih.gov While the methyl group in this compound is nonpolar, the N-H group can engage in hydrogen bonding with solvent molecules. In polar, protic solvents, the solvation of the N-H group could subtly shift the conformational equilibrium by altering the effective size and electronic nature of the amine, though the strong intrinsic preference for the equatorial 3-methyl group is expected to dominate.

| Factor | Effect on this compound Ring | Example from Related Compounds | Reference |

|---|---|---|---|

| N-Alkylation | Increases the energetic preference for the N-alkyl group to be equatorial. | N-methylpiperidine shows a strong equatorial preference (3.16 kcal/mol). | wikipedia.org |

| N-Acylation | Can introduce pseudoallylic strain, potentially favoring an axial C-2 substituent. May flatten the C2-N-C6 region. | 1-(2-methyl-1-piperidyl)ethanone strongly favors an axial 2-methyl group. | nih.gov |

| Solvent Polarity | Can stabilize more polar conformers. For piperidine, polar solvents can increase the population of the axial N-H conformer. | Axial preference of 3-fluoropiperidine increases in more polar solvents. | wikipedia.orgnih.gov |

| Hydrogen Bonding | Can stabilize conformers where the N-H group acts as a hydrogen bond donor to the solvent. | Intramolecular H-bonding in nipecotamide is highly solvent-dependent. | rsc.org |

Dynamic Conformational Transformations and Energy Barriers

The this compound ring is not static but undergoes rapid conformational transformations at room temperature. The two primary dynamic processes are ring inversion and nitrogen inversion.

Ring Inversion: This process interconverts the two chair conformations, causing axial substituents to become equatorial and vice versa. The transition state for this process is believed to be a high-energy, non-planar "half-chair" or "twist-boat" conformation. For piperidine, the free energy of activation (ΔG‡) for ring inversion is approximately 10.4 kcal/mol. wikipedia.org The barrier for N-methylpiperidine is higher, at 14.4 kcal/mol. acs.org Dynamic NMR (DNMR) spectroscopy is a key technique for studying these transformations. beilstein-journals.orgresearchgate.net By cooling a sample, the rate of inversion can be slowed to the point where signals for individual conformers can be observed separately. The temperature at which these signals merge (the coalescence temperature) allows for the calculation of the energy barrier for the inversion process. acs.orgbeilstein-journals.org For this compound, the barrier to ring inversion is expected to be similar to that of piperidine itself.

Nitrogen Inversion: This is the pyramidal inversion of the nitrogen atom, which interconverts the axial and equatorial positions of the N-H bond or an N-substituent. This process has a significantly lower energy barrier than ring inversion, typically around 6-8 kcal/mol for acyclic amines and piperidine. wikipedia.orgasianpubs.org Because of this low barrier, nitrogen inversion is extremely rapid at room temperature, and its effects are often averaged out in standard NMR spectra.

| Compound | Process | Activation Energy (ΔG‡) (kcal/mol) | Reference |

|---|---|---|---|

| Piperidine | Ring Inversion | ~10.4 | wikipedia.org |

| Piperidine | Nitrogen Inversion | ~6.1 | wikipedia.org |

| N-Methylpiperidine | Ring Inversion | 14.4 | acs.org |

| N-Methylpiperidine | Nitrogen Inversion | ~7-8 (estimated) | beilstein-journals.org |

Investigation of Reaction Mechanisms and Synthetic Transformations of 3s -3-methylpiperidine

Mechanistic Pathways of Oxidation and Reduction Reactions

The piperidine ring, while generally stable, can undergo oxidation and reduction reactions under specific conditions, often involving the nitrogen atom or substituents on the carbon framework.

Oxidation: The oxidation of the (3S)-3-methylpiperidine scaffold can proceed through several mechanistic pathways. The nitrogen atom is susceptible to oxidation, leading to the formation of N-oxides. In derivatives, functional groups can be oxidized; for instance, a hydroxymethyl group at the 3-position can be converted to a carboxylic acid using oxidizing agents like potassium permanganate. More complex oxidative pathways can lead to ring-opening. Studies on N-methylpiperidine-based anion exchange membranes have shown that degradation can occur via ring-opening mechanisms, including direct hydroxylation, which represents an oxidative cleavage of the ring structure. researchgate.net In biosynthetic pathways, enzymatic oxidation plays a critical role. For example, a variant of diamine oxidase from Rhodococcus erythroprolis can oxidize a diamine precursor, initiating a cascade that leads to the formation of the 3-methylpiperidine ring. researchgate.net

Reduction: Reduction reactions are fundamental to the synthesis and modification of the piperidine core. The hydrogenation of substituted pyridine precursors is a common method to form the saturated piperidine ring. beilstein-journals.org For derivatives of this compound, specific functional groups can be selectively reduced. The reduction of a tert-butyl carbamate (Boc) protecting group to reveal the free amine can be accomplished using powerful reducing agents like lithium aluminum hydride. Similarly, ester functionalities, such as a methyl ester at the 3-position, can be reduced to the corresponding alcohol with agents like lithium aluminum hydride or sodium borohydride. smolecule.com

Recent research into the biosynthesis of piperidine-containing natural products has uncovered a novel tandem thioester reduction-transamination-imine reduction pathway. sjtu.edu.cn This biocatalytic cascade involves an initial two-electron reduction of an acyl carrier protein (ACP)-tethered thioester to an aldehyde, which then undergoes transamination to form an imine that is subsequently reduced to the piperidine moiety. sjtu.edu.cn This provides insight into alternative, nature-inspired reduction mechanisms that differ from traditional chemical methods.

A summary of common oxidation and reduction transformations on the piperidine scaffold is provided below.

| Reaction Type | Reagent/Catalyst | Product Type |

| Oxidation | Potassium Permanganate | Carboxylic Acid (from hydroxymethyl) |

| Oxidation | - | N-oxide |

| Reduction | Lithium Aluminum Hydride | Secondary Amine (from carbamate) |

| Reduction | Sodium Borohydride | Alcohol (from ester) smolecule.com |

| Reduction | Thioester Reductase/Imine Reductase | Piperidine (from thioester) sjtu.edu.cn |

Regioselectivity and Stereoselectivity in Functionalization Reactions

Achieving high regioselectivity and stereoselectivity is a primary challenge in the functionalization of pre-existing piperidine rings like this compound. The outcome of these reactions is heavily influenced by the choice of catalyst, ligand, and reaction conditions.

Regioselectivity: The selective functionalization of a specific C-H bond (e.g., at the C2, C3, or C4 position) is a significant area of research. For N-protected piperidines, catalyst control is paramount. Rhodium-catalyzed C-H insertion reactions can be directed to the C2 or C4 positions depending on the catalyst and the nature of the N-protecting group. researchgate.net For instance, scandium-catalyzed hydroaminoalkylation of olefins with N-methylpiperidine occurs exclusively at the α-methyl C-H bonds rather than the α-methylene C-H bonds of the ring, demonstrating high regioselectivity driven by electronic factors. acs.org Studies on the hydrodenitrogenation of methylpiperidines over nickel phosphide catalysts also show reactivity differences based on the methyl group's position, indicating that the substitution pattern influences which reaction mechanism (e.g., SN2 substitution vs. E2 elimination) predominates. acs.org

Stereoselectivity: Preserving or controlling the stereochemistry at the C3 position of this compound is critical. Asymmetric synthesis methods, such as those employing N-Boc-3-piperidone and (S)-tert-butanesulfinamide, can achieve high diastereoselectivity (dr > 50:1) in the creation of substituted piperidines. Metal-catalyzed reactions are widely used to control stereochemistry. Iridium(I) catalysts with P,N-ligands have been used for the asymmetric hydrogenation of pyridinium salts to produce enantioenriched piperidines, where the product configuration is determined by the stereoselective protonation of an enamine intermediate. mdpi.com Similarly, palladium-catalyzed enantioselective alkene amination using pyridine-oxazoline ligands allows for the formation of chiral piperidines. mdpi.com Kinetic resolution is another powerful tool; the enantioselective acylation of disubstituted piperidines reveals that cis and trans isomers can exhibit significantly different reaction rates and selectivities, an effect that can be rationalized by analyzing the transition state energies using Density Functional Theory (DFT) calculations. nih.gov

The table below highlights catalyst systems used to achieve selectivity in piperidine functionalization.

| Catalyst System | Reaction Type | Selectivity Outcome | Reference |

| Rh₂(R-TCPTAD)₄ | C-H Functionalization | C2-Substitution | researchgate.net |

| Rh₂(S-2-Cl-5-BrTPCP)₄ | C-H Functionalization | C4-Substitution | researchgate.net |

| Iridium(I) with P,N-Ligand | Asymmetric Hydrogenation | High Enantioselectivity | mdpi.com |

| Palladium with Pyridine-Oxazoline Ligand | Enantioselective Amination | High Enantioselectivity | mdpi.com |

| Scandium Catalyst | Hydroaminoalkylation | Regioselective at α-methyl C-H | acs.org |

Mechanistic Insights into Chiral Derivatization and Alkylation Processes

The introduction of new functional groups (derivatization) or carbon chains (alkylation) onto the this compound core is essential for creating analogs with diverse properties.

Chiral Derivatization: A common derivatization is the protection of the nitrogen atom, typically with a tert-butoxycarbonyl (Boc) group, which modulates reactivity and aids in purification. Enantioselective acylation provides a method for chiral derivatization through kinetic resolution. Mechanistic studies, including DFT calculations, suggest that this reaction proceeds through a concerted, seven-membered transition state involving the piperidine, a chiral hydroxamic acid, and an acyl transfer agent. nih.gov In this model, the stereoselectivity arises from the differential stability of the transition states for the two enantiomers, with the piperidine's α-substituent preferentially occupying an axial position. nih.gov The reactivity of the piperidine nitrogen itself is influenced by its substitution pattern; for example, in Fmoc group removal, 3-methylpiperidine is less reactive than 4-methylpiperidine but more reactive than 2-methylpiperidine, highlighting the steric and electronic effects of the methyl group's position. scielo.org.mx

Alkylation Processes: Alkylation of piperidines can be achieved through various mechanisms. Scandium-catalyzed hydroaminoalkylation of olefins provides a direct method for C-H alkylation at the α-position of N-alkylpiperidines. acs.org The mechanism involves the formation of an amine-coordinated η²-azametallacyclic active species, followed by olefin insertion and subsequent C-H activation of the amine substrate. acs.org Another approach is the three-component aza-Friedel–Crafts reaction, which can be used to achieve C3-alkylation of other heterocyclic systems using a piperidine as one of the components. mdpi.com The proposed mechanism involves the Lewis acid-catalyzed formation of an iminium ion from an aldehyde and the piperidine, which then acts as the electrophile in the alkylation step. mdpi.com

Reaction Kinetics and Thermodynamic Considerations

The feasibility and outcome of reactions involving this compound are governed by underlying kinetic and thermodynamic principles.

Kinetics: The rate of reaction is highly dependent on the substrate structure and reaction conditions. In the kinetic resolution of disubstituted piperidines via acylation, a pronounced conformational effect leads to disparate reaction rates between cis and trans isomers, with cis-diastereomers generally reacting faster. nih.gov The relative reactivity of methyl-substituted piperidines has been quantified in several contexts. In hydrodenitrogenation over a nickel phosphide catalyst, the relative elimination rates follow the order: 4-methylpiperidine > 3-methylpiperidine > 2-methylpiperidine. acs.org Similarly, for the removal of the Fmoc protecting group, the reaction rate follows the order 4-methyl- > 3-methyl- > 2-methyl-piperidine. scielo.org.mx These trends underscore the significant impact of the methyl group's steric hindrance on the accessibility of the nitrogen lone pair. In biocatalytic routes, reaction kinetics can be very favorable; the Ru-catalyzed cyclization of 2-methylpentanediamine to 3-methylpiperidine, for instance, initiates at a mild temperature of 50 °C. acs.org

| Reaction | Substrate | Relative Reactivity/Rate | Reference |

| Hydrodenitrogenation | Methylpiperidines | 4-Me > 3-Me > 2-Me | acs.org |

| Fmoc Removal | Methylpiperidines | 4-Me > 3-Me > 2-Me | scielo.org.mx |

| Kinetic Resolution | 2,3-dimethylpiperidine | cis isomer > trans isomer | nih.gov |

Thermodynamics: The stability of this compound and its conformers has been investigated through both experimental and computational methods. The standard molar enthalpies of formation provide fundamental data on the compound's stability. acs.orgresearchgate.net Conformational dynamics, such as the interconversion between chair and twist forms, are also governed by thermodynamic parameters. For the related N-methyl piperidine, time-resolved spectroscopy of the electronically excited state has allowed for the determination of the thermodynamic parameters for the chair-to-twist isomerization. rsc.org These studies provide a quantitative basis for understanding the conformational preferences that influence reactivity.

| Compound | State | Standard Molar Enthalpy of Formation (ΔfHₘ⁰ at 298.15 K) | Reference |

| 3-Methylpiperidine | Liquid | -(123.6 ± 1.4) kJ·mol⁻¹ | acs.orgresearchgate.net |

| 3-Methylpiperidine | Gaseous | -(79.2 ± 1.6) kJ·mol⁻¹ | acs.orgresearchgate.net |

| 1-Methylpiperidine | Gaseous | -(59.1 ± 1.7) kJ·mol⁻¹ | acs.org |

| 4-Methylpiperidine | Gaseous | -(82.9 ± 1.7) kJ·mol⁻¹ | acs.org |

| Process | Compound | Thermodynamic Parameter | Value | Reference |

| Chair → Twist Isomerization | N-Methyl Piperidine (excited state) | Enthalpy (ΔH) | 62 meV | rsc.org |

| Chair → Twist Isomerization | N-Methyl Piperidine (excited state) | Entropy (ΔS) | 19.70 J·mol⁻¹·K⁻¹ | rsc.org |

| Chair → Twist Isomerization | N-Methyl Piperidine (excited state) | Activation Energy (Ea) | 276 meV | rsc.org |

Future Directions and Emerging Research Avenues

Innovation in Biocatalytic Approaches for (3S)-3-Methylpiperidine Synthesis

The use of enzymes in the synthesis of chiral molecules like this compound offers significant advantages in terms of selectivity and sustainability. nih.govacs.org Biocatalysis, which utilizes enzymes to catalyze chemical reactions, provides high enantio- and regioselectivity under mild reaction conditions. nih.govacs.org

Recent advancements have focused on chemo-enzymatic strategies, which combine the strengths of both chemical synthesis and biocatalysis. nih.govacs.org One such approach involves the asymmetric dearomatization of activated pyridines to produce substituted piperidines with precise stereochemistry. acs.org A key step in this process is a one-pot amine oxidase/ene imine reductase cascade that converts N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines. nih.govacs.orgnih.gov This method has proven effective in the synthesis of precursors for important pharmaceuticals. nih.govacs.orgnih.gov

Researchers are also exploring the use of carbonyl reductases for the synthesis of chiral 3-substituted-4-hydroxypiperidines, which are valuable in pharmaceutical applications. rsc.org Studies have identified enzymes that exhibit excellent catalytic performance, achieving high enantiomeric excess and conversion rates in the reduction of piperidine-based ketones. rsc.org Furthermore, multi-enzyme cascade catalysis is emerging as a powerful technique for manufacturing complex chemical compounds. researchgate.net For instance, the synthesis of 3-methylpiperidine from 1,5-diamino-2-methylpentane has been achieved using recombinant Escherichia coli cells expressing a diamine oxidase and an imine reductase. researchgate.net

The table below summarizes some of the innovative biocatalytic approaches being explored for the synthesis of chiral piperidines.

| Biocatalytic Approach | Key Enzymes/Catalysts | Key Transformation | Advantages |

| Chemo-enzymatic Dearomatization | Amine oxidase, Ene imine reductase | Asymmetric dearomatization of activated pyridines | High stereoselectivity, one-pot reaction |

| Biocatalytic Ketone Reduction | Carbonyl reductases (e.g., HeCR, DbCR) | Reduction of 4-oxo-piperidine derivatives | High enantiomeric excess (>99% ee) and conversion |

| Multi-enzyme Cascade | Diamine oxidase, Imine reductase | Conversion of diamines to piperidines | Efficient synthesis of 3-methylpiperidine |

| C-H Oxidation & Cross-Coupling | Hydroxylases (e.g., trans-P4H, SaEctD), Nickel electrocatalysis | Hydroxylation followed by C-C bond formation | Simplified synthesis of complex piperidines, cost-effective |

Advanced Spectroscopic Techniques for In Situ Monitoring of Reactions

The ability to monitor chemical reactions in real-time provides invaluable insights into reaction mechanisms, kinetics, and the formation of transient intermediates. anton-paar.com For the synthesis of chiral molecules like this compound, advanced spectroscopic techniques are being developed for in situ monitoring, allowing for a deeper understanding and optimization of the synthetic process.

Raman spectroscopy is a powerful tool for in situ reaction monitoring. anton-paar.comresearchgate.net It can be interfaced with reaction vessels, including microwave reactors, to provide real-time information on the chemical composition of the reaction mixture. anton-paar.comresearchgate.net This technique allows for the direct identification of functional groups and can be used to track the progress of a reaction, identify intermediates, and determine reaction endpoints. anton-paar.com For example, Raman spectroscopy has been used to monitor the piperidine-catalyzed synthesis of 3-acetylcoumarin. researchgate.net

Infrared (IR) spectroscopy is another valuable technique for in situ monitoring. rsc.org An IR probe can be integrated with a microwave unit to follow microwave-assisted reactions in real-time, providing qualitative data on the transformation. rsc.org

For chiral systems, techniques that can distinguish between enantiomers are particularly important. A novel method utilizing the chirality-induced spin selectivity (CISS) effect allows for the direct monitoring of chirality variations during a reaction at the single-molecule level. pku.edu.cnnih.govsciengine.com By measuring the current through a single-molecule junction, it is possible to detect changes in chirality in real-time, providing a highly sensitive tool for studying stereoselective reactions. pku.edu.cnnih.govsciengine.com This approach has been used to monitor a Michael addition followed by proton transfer and keto-enol tautomerism. pku.edu.cnnih.gov

Another recent development is a single-molecule detection platform based on graphene-molecule-graphene junctions, which enables the in situ and real-time observation of chirality recognition between amines and chiral alcohols. acs.org This technique provides insights into the microscopic mechanisms governing chiral structure-activity relationships. acs.org

The following table highlights some advanced spectroscopic techniques and their applications in monitoring chiral reactions.

| Spectroscopic Technique | Application | Key Advantages |

| Raman Spectroscopy | In situ monitoring of reaction progress, intermediate identification | Real-time data, compatible with various reaction conditions (e.g., microwave) |

| Infrared (IR) Spectroscopy | Real-time monitoring of microwave-assisted reactions | Provides qualitative information on chemical transformations |

| Chirality-Induced Spin Selectivity (CISS) | In situ monitoring of chirality changes at the single-molecule level | High sensitivity to chirality, real-time observation of stereochemistry |

| Graphene-Molecule-Graphene Junctions | In situ observation of single-molecule chirality recognition | Direct observation of intermolecular chiral interactions |

Data-Driven and AI-Assisted Approaches in Piperidine Synthesis and Design

The fields of organic synthesis and drug discovery are being revolutionized by the integration of data-driven approaches and artificial intelligence (AI). beilstein-journals.orgnih.gov These technologies offer the potential to accelerate the discovery of new reactions, optimize reaction conditions, and design novel molecules with desired properties.

Machine learning (ML) models are increasingly being used to predict the outcomes of chemical reactions. beilstein-journals.orgnih.gov By training on large datasets of known reactions, these models can learn the complex relationships between reactants, reagents, and reaction conditions to predict the most suitable conditions for a given transformation. beilstein-journals.orgnih.govacs.org This can significantly reduce the time and resources required for reaction optimization compared to traditional methods. beilstein-journals.org Deep learning models, a subset of ML, have been successfully applied to optimize the conditions for reactions like the Suzuki–Miyaura cross-coupling. rsc.org

Data-driven approaches are also being used to gain deeper mechanistic insights into complex chemical reactions. nih.gov By combining experimental data with computational modeling, researchers can develop and validate mechanistic hypotheses, leading to the rational design of new catalysts and reactions. nih.gov This has been demonstrated in the field of chiral anion catalysis, where data-driven analysis provided non-intuitive insights into the origin of asymmetric induction. nih.gov

| Approach | Application | Key Benefits |

| Machine Learning (ML) | Prediction of optimal reaction conditions (catalyst, solvent, temperature) | Reduced experimentation time, improved reaction efficiency |

| AI-Assisted De Novo Design | Generation of novel piperidine-based molecules with desired properties | Accelerated discovery of new drug candidates and functional molecules |

| Data-Driven Mechanistic Analysis | Elucidation of reaction mechanisms and origins of selectivity | Rational design of new catalysts and improved understanding of reactions |

| AI-Driven Synthetic Route Design | Automated planning of synthetic pathways for complex molecules | Efficient and novel route discovery, avoiding known synthetic challenges |

Expanding the Scope of this compound as a Core Scaffold for Novel Chiral Compounds

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active compounds and approved drugs. nih.govresearchgate.netbeilstein-journals.org The introduction of a chiral center, as in this compound, provides a three-dimensional structure that can lead to improved physicochemical properties, enhanced biological activity and selectivity, and better pharmacokinetic profiles. researchgate.net

This compound and its derivatives serve as crucial building blocks for the synthesis of a diverse array of novel chiral compounds with potential therapeutic applications. Its rigid chair-like conformation, combined with the stereochemically defined methyl group, makes it an ideal starting point for the rational design of new molecules.

Recent research has focused on developing modular and efficient methods to functionalize the piperidine core, thereby expanding the accessible chemical space. news-medical.netmedhealthreview.comchemistryviews.org The combination of biocatalytic C-H oxidation and radical cross-coupling allows for the late-stage diversification of piperidine scaffolds, enabling the rapid synthesis of a variety of complex, three-dimensional molecules. news-medical.netmedhealthreview.comchemistryviews.org This strategy has been used to synthesize high-value piperidines found in natural products and pharmaceuticals, including neurokinin receptor antagonists, anticancer agents, and antibiotics. news-medical.netmedhealthreview.com